Cas no 946212-89-1 (2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)

2-4-(2-Bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-bromobenzoyl-piperazine moiety and a pyrrolidinyl group. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active agents. The bromobenzoyl group enhances reactivity for further functionalization, while the piperazine and pyrrolidine rings contribute to solubility and binding affinity. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate in drug discovery. The compound’s stability and purity profile support its use in high-throughput screening and structure-activity relationship studies.
2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine structure
946212-89-1 structure
Product name:2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS No:946212-89-1
MF:C20H24BrN5O
Molecular Weight:430.341463088989
CID:5979925
PubChem ID:27477802

2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
    • (2-bromophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
    • F2075-0511
    • 946212-89-1
    • (2-bromophenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone
    • AKOS005010567
    • 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
    • インチ: 1S/C20H24BrN5O/c1-15-14-18(24-8-4-5-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-6-2-3-7-17(16)21/h2-3,6-7,14H,4-5,8-13H2,1H3
    • InChIKey: YNEZFYWZXYEKDF-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1Br)(N1CCN(C2=NC(N3CCCC3)=CC(C)=N2)CC1)=O

計算された属性

  • 精确分子量: 429.11642g/mol
  • 同位素质量: 429.11642g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 507
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.6Ų
  • XLogP3: 3.6

2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2075-0511-5μmol
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2075-0511-15mg
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2075-0511-25mg
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2075-0511-75mg
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2075-0511-100mg
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2075-0511-20μmol
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2075-0511-20mg
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2075-0511-10mg
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2075-0511-40mg
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2075-0511-1mg
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
946212-89-1 90%+
1mg
$81.0 2023-05-16

2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 関連文献

2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidineに関する追加情報

Introduction to 2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 946212-89-1)

2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 946212-89-1, represents a sophisticated molecular structure that combines elements of piperazine, pyrimidine, and bromobenzoyl functionalities. The intricate arrangement of these heterocyclic systems and substituents makes it a promising candidate for further exploration in drug discovery and development.

The core structure of this compound revolves around a pyrimidine ring, which is a key scaffold in many biologically active molecules. Pyrimidine derivatives are well-documented for their role in various therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The presence of a piperazin-1-yl moiety at the 2-position and a pyrrolidin-1-yl group at the 6-position introduces additional pharmacophoric elements that can enhance binding affinity to biological targets. Specifically, piperazine and pyrrolidine rings are known to interact favorably with enzymes and receptors due to their ability to form hydrogen bonds and stabilize charged species.

The bromobenzoyl substituent at the 4-position adds another layer of complexity to the molecule. Bromine atoms are frequently employed in medicinal chemistry due to their ability to modulate electronic properties and influence metabolic stability. In this context, the 2-bromobenzoyl group may serve as a handle for further chemical modifications or as a key feature for selective interactions with biological targets. The strategic placement of this substituent also suggests potential for controlling the compound's solubility and bioavailability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies have indicated that the 2-bromobenzoyl)piperazin-1-yl moiety may interact with specific amino acid residues in protein targets, while the 4-methyl group could help orient the molecule correctly within the binding pocket. Additionally, the 6-(pyrrolidin-1-yl) part may contribute to hydrophobic interactions, further stabilizing the compound's binding affinity.

In light of these structural features, researchers have been exploring the potential applications of this compound in various therapeutic areas. For instance, its structural motif resembles known kinase inhibitors, which are pivotal in cancer therapy. Kinases play a crucial role in cell signaling pathways, and inhibiting their activity can lead to significant therapeutic benefits. The presence of both piperazine and pyrrolidine rings suggests that this compound might interfere with kinase-mediated processes by competing with natural substrates or modulating enzyme conformation.

Furthermore, the compound's design aligns with current trends in drug development towards multivalent interactions. By incorporating multiple pharmacophoric elements into a single molecule, it is possible to enhance target specificity and reduce off-target effects. This approach has been successfully applied in other drug classes, such as protease inhibitors and antibody-drug conjugates. The bromobenzoyl group could also be exploited for click chemistry reactions, allowing for rapid diversification of the molecular library during hit-to-lead optimization.

Experimental validation of these hypotheses has begun to emerge in recent publications. Researchers have reported promising preliminary results from in vitro assays demonstrating inhibitory activity against certain kinases and other enzymes relevant to therapeutic intervention. These early findings underscore the potential of this compound as a lead molecule for further development. However, additional studies are necessary to fully elucidate its mechanism of action and assess its safety profile.

The synthesis of such complex molecules presents unique challenges that require meticulous planning and execution. Advanced synthetic methodologies must be employed to construct the desired framework while maintaining high purity standards. Techniques such as multi-step organic synthesis, protecting group strategies, and palladium-catalyzed cross-coupling reactions are often utilized in these endeavors. The successful preparation of this compound not only demonstrates synthetic prowess but also opens up avenues for exploring related analogs with optimized properties.

The role of computational tools cannot be overstated in modern drug discovery pipelines. Molecular docking simulations have been instrumental in predicting how this compound might interact with biological targets at an atomic level. These simulations can provide insights into binding affinities, orientation preferences, and potential side effects before costly experimental trials are initiated. By integrating computational predictions with experimental data, researchers can accelerate the iterative process of lead optimization.

As our understanding of disease mechanisms continues to evolve, so does our capacity to design molecules that address them more effectively. The 2-bromobenzoyl)piperazin-1-yl scaffold exemplifies how combining established pharmacophores can yield novel candidates with tailored properties for specific therapeutic applications. Future research will likely focus on refining synthetic routes to improve scalability while exploring derivatives that enhance potency or selectivity through structure-based modifications.

In conclusion,2-4-(2-bromobenzoyl)piperazin-1-yl-4-methyl-6-(pyrrolidin-1-y)pyrimidine represents an exciting frontier in medicinal chemistry driven by its complex architecture and promising biological profile. Its development underscores the importance of interdisciplinary collaboration between synthetic chemists,biologists,and computational scientists working towards common goals—discovering safer,more effective treatments for human diseases worldwide.

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